

# C30-Ceramide and Associated Genetic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | C30-Ceramide |           |
| Cat. No.:            | B3026370     | Get Quote |

Audience: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Very long-chain ceramides (VLC-ceramides), particularly those with acyl chains of 30 carbons (C30), are critical lipid molecules essential for the proper function of several tissues, including the retina, brain, and skin. The biosynthesis of these specialized lipids is critically dependent on the fatty acid elongase ELOVL4. Genetic mutations in the ELOVL4 gene disrupt the production of C30 and other VLC-fatty acid precursors, leading to a deficiency in VLC-ceramides. This deficiency is the underlying cause of a spectrum of severe, tissue-specific genetic disorders, including Stargardt-like macular dystrophy (STGD3), spinocerebellar ataxia 34 (SCA34), and certain neuro-ichthyotic syndromes. This guide provides an in-depth overview of **C30-ceramide** biosynthesis, its role in cellular function, the pathophysiology of associated genetic disorders, and the experimental methodologies used to investigate these conditions.

### **Introduction to C30-Ceramide**

Ceramides are a class of sphingolipids composed of a sphingosine backbone linked to a fatty acid via an amide bond. They are not only structural components of cellular membranes but also potent bioactive molecules involved in signaling pathways that regulate apoptosis, cell growth, and senescence.[1][2][3] The length of the fatty acid chain is a key determinant of a ceramide's biological function.



**C30-ceramide** belongs to the family of very long-chain (VLC) ceramides, characterized by fatty acid chains of 26 carbons or more. These lipids are particularly enriched in specific tissues where they perform specialized functions. For instance, in the skin, VLC-ceramides (specifically  $\omega$ -O-acylceramides) are indispensable for forming the epidermal permeability barrier that prevents water loss.[4] In the retina and brain, they are crucial for neuronal survival and function.[5] The biosynthesis of **C30-ceramides** is a multi-step process localized to the endoplasmic reticulum (ER).

# **Biosynthesis of C30-Ceramide**

The production of **C30-ceramide** begins with the synthesis of its very long-chain fatty acid (VLC-FA) precursor, a process catalyzed by the ELOVL family of enzymes.

- VLC-FA Elongation: The enzyme ELOVL4 is uniquely responsible for the final elongation steps that produce saturated and polyunsaturated VLC-FAs with chain lengths of C28 and greater.[5] It sequentially adds two-carbon units to a growing fatty acyl-CoA chain.
- Ceramide Synthesis: The newly synthesized C30 fatty acyl-CoA is then attached to a sphingoid base (like sphingosine) by a Ceramide Synthase (CERS) enzyme. CERS3, in particular, is known to produce VLC-ceramides and is often co-expressed with ELOVL4 in tissues requiring these lipids.[6]
- Desaturation: The resulting dihydroceramide is then converted to ceramide by dihydroceramide desaturase.[7]

This pathway highlights ELOVL4 as the rate-limiting and critical enzyme for the production of the C30 acyl chain necessary for **C30-ceramide** synthesis.





Click to download full resolution via product page

Caption: Simplified workflow of C30-ceramide synthesis.



# Genetic Disorders Associated with ELOVL4 Mutations

Mutations in the ELOVL4 gene are linked to a group of autosomal dominant diseases, each with distinct, tissue-specific pathologies. The common thread among them is the disruption of VLC-FA and, consequently, **C30-ceramide** synthesis.[5][8]



| Disorder                                          | Gene   | Inheritance                          | Primary Tissues<br>Affected | Pathophysiolog<br>y Summary                                                                                                                                                   |
|---------------------------------------------------|--------|--------------------------------------|-----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Stargardt-like<br>Macular<br>Dystrophy<br>(STGD3) | ELOVL4 | Autosomal<br>Dominant                | Retina<br>(Photoreceptors)  | Truncated ELOVL4 protein aggregates in the ER, causing ER stress and photoreceptor apoptosis. Leads to a loss of VLC- PUFAs and progressive vision loss.[9][10]               |
| Spinocerebellar<br>Ataxia 34<br>(SCA34)           | ELOVL4 | Autosomal<br>Dominant                | Brain<br>(Cerebellum)       | Mutant ELOVL4 leads to neuronal dysfunction and death, likely due to a deficiency in VLC-SFAs essential for synaptic signaling.[5][8]                                         |
| Neuro-ichthyotic<br>Syndromes                     | ELOVL4 | Autosomal<br>Recessive /<br>Dominant | Skin, Brain                 | Loss of functional ELOVL4 depletes skin of ultra long-chain ω-O- acylceramides, leading to a defective epidermal barrier, severe water loss, seizures, and neonatal lethality |



in severe cases.

[4][8]

## **Stargardt-like Macular Dystrophy (STGD3)**

STGD3 is a juvenile-onset macular degeneration characterized by the progressive loss of central vision.[11] The most common mutations in ELOVL4 for STGD3 are premature stop codons that result in a truncated protein. This mutant protein not only loses its enzymatic function but also exerts a dominant-negative effect on the wild-type protein, forming aggregates in the ER that trigger the unfolded protein response and ultimately lead to photoreceptor cell death.[9][10] The resulting deficiency of VLC-FAs and their ceramide derivatives disrupts photoreceptor membrane integrity and function.[12] Pathological accumulation of other ceramide species (e.g., C16, C18) has also been observed in mouse models, contributing to RPE atrophy by destabilizing gap junctions.[13][14]

## Spinocerebellar Ataxia 34 (SCA34)

SCA34 is a neurodegenerative disorder caused by different mutations in ELOVL4. The clinical presentation includes progressive ataxia, resulting from the degeneration of cerebellar neurons. The underlying mechanism is believed to be a deficiency in the specific VLC-saturated fatty acids (VLC-SFAs) that ELOVL4 produces in the brain.[5] These VLC-SFAs are critical components of neuronal membranes and are involved in synaptic vesicle function and neurotransmitter release.[12]

#### **Skin Barrier Diseases**

In the skin, ELOVL4 is essential for producing the ultra long-chain fatty acids ( $\geq$ C28) required for the synthesis of  $\omega$ -O-acylceramides. These specialized ceramides are the key lipids that form the covalent lipid envelope of the stratum corneum, creating a waterproof barrier.[4] Mutations that abolish ELOVL4 function lead to a catastrophic failure of this barrier. Mouse models lacking functional Elovl4 die shortly after birth from dehydration.[4] Analysis of the epidermis in these models reveals a stark depletion of the required VLC-FAs and  $\omega$ -O-acylceramides, as detailed in the table below.



| Lipid Fraction<br>(Epidermis) | Fatty Acid Chain<br>Length  | Change in Elovl4<br>Knockout vs. Wild-<br>Type | Reference |
|-------------------------------|-----------------------------|------------------------------------------------|-----------|
| Ceramide/Glucosylcer amide    | Non-hydroxy FA<br>(>C30)    | Not Detectable                                 | [4]       |
| α-hydroxy FA (≥C28)           | Significantly<br>Diminished | [4]                                            |           |
| ω-hydroxy FA (>C30)           | Significantly<br>Diminished | [4]                                            | _         |
| Free Fatty Acids (FFA)        | Non-hydroxy FFA (>C28)      | Not Detectable                                 | [4]       |
| 2-hydroxy FFA (>C26)          | Markedly Diminished         | [4]                                            |           |
| ω-hydroxy FFA<br>(>C28)       | Markedly Diminished         | [4]                                            |           |

# Role of Ceramide in Cellular Signaling

Beyond their structural roles, ceramides are pivotal second messengers in stress response pathways. An accumulation of certain ceramide species, often induced by stimuli like inflammatory cytokines or chemotherapeutic agents, can trigger programmed cell death (apoptosis).[2][15][16]

Ceramide can initiate apoptosis through several mechanisms:

- Mitochondrial Pathway: Ceramide can accumulate in mitochondrial membranes, leading to the formation of channels or general permeabilization. This results in the release of cytochrome c, which activates the caspase cascade.[1][17]
- Protein Phosphatase Activation: Ceramide activates protein phosphatases like PP1 and PP2A, which can dephosphorylate and inactivate pro-survival proteins such as Akt.[1]
- Caspase-Independent Pathway: Ceramide can also induce apoptosis through caspaseindependent mechanisms, such as the nuclear translocation of apoptosis-inducing factor







(AIF).[17]

The specific outcome of ceramide signaling is highly dependent on its acyl chain length, subcellular location, and the metabolic context of the cell.





Click to download full resolution via product page

Caption: Key pathways in ceramide-induced apoptosis.



## **Experimental Protocols and Methodologies**

Investigating the role of **C30-ceramide**s requires specialized techniques for lipid analysis and molecular biology.

## Quantification of C30-Ceramide by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific ceramide species from complex biological samples.[18][19]

#### **Protocol Outline:**

- Lipid Extraction:
  - Homogenize tissue or cell samples.
  - Perform a biphasic lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).[19]
  - Collect the lower organic phase containing the lipids.
  - For plasma samples, an additional purification step using silica gel column chromatography may be required to isolate sphingolipids.[18]
- Internal Standards:
  - Spike the sample with known quantities of non-physiological odd-chain ceramide standards (e.g., C17-ceramide, C25-ceramide) for accurate quantification.[18]
- Chromatographic Separation:
  - Inject the extracted lipid sample into a High-Performance Liquid Chromatography (HPLC) system.
  - Separate lipid species using a reverse-phase C8 or C18 column with a gradient of organic solvents.[19]
- Mass Spectrometry Analysis:



- Ionize the separated lipids using Electrospray Ionization (ESI).
- Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM)
   or Precursor Ion Scanning mode. For ceramides, a characteristic fragment ion at m/z 264
   is often monitored.[20]
- Quantify C30-ceramide by comparing its peak area to that of the internal standard against a calibration curve.



Click to download full resolution via product page

Caption: Workflow for ceramide analysis by LC-MS/MS.

## **Cell-Based Assays for Biosynthesis**

To study the synthesis of VLC-ceramides, researchers often use cell culture models.[6]

#### Protocol Outline:

- Cell Culture: Culture a suitable cell line, such as HEK 293T cells, which do not endogenously
  produce significant levels of VLC-ceramides.
- Transfection: Co-transfect the cells with expression plasmids encoding the enzymes of interest, for example, 3xFLAG-ELOVL4 and 3xFLAG-CERS3.
- Metabolic Labeling: Incubate the transfected cells with a labeled precursor, such as [3H]sphingosine, for a defined period (e.g., 4 hours).
- Lipid Extraction: Extract total lipids from the cells.



Analysis: Separate the labeled ceramides by chain length using reverse-phase Thin-Layer
 Chromatography (TLC) and visualize them by autoradiography. The appearance of bands
 corresponding to ≥C26 ceramides confirms the functional activity of the expressed enzymes.
 [6]

# **Therapeutic Strategies and Future Directions**

The direct link between ELOVL4 dysfunction, **C30-ceramide** deficiency, and severe genetic disease presents clear opportunities for therapeutic intervention.

- Dietary Supplementation: For some ELOVL4-related diseases, providing the missing VLC-FAs through dietary supplementation has shown partial rescue of phenotypes in rodent models.[21] This suggests a potential therapeutic avenue for patients.
- Modulating Ceramide Metabolism: In diseases where ceramide accumulation is pathogenic (e.g., Stargardt disease), strategies to lower ceramide levels could be beneficial.[13] This could involve inhibiting enzymes in the de novo synthesis pathway or promoting ceramide degradation.[7][22]
- Gene Therapy: For monogenic disorders like those caused by ELOVL4 mutations, gene replacement therapy remains a long-term goal, particularly for retinal and neurological conditions.

**C30-ceramide** deficiency versus the toxicity of mutant ELOVL4 protein aggregates. A deeper understanding of these mechanisms will be crucial for developing targeted and effective therapies for these devastating genetic disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

### Foundational & Exploratory





- 1. Advances in determining signaling mechanisms of ceramide and role in disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of ceramide in coordinating cellular responses to stress PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramides as modulators of cellular and whole-body metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. Essential role of the cytochrome P450 CYP4F22 in the production of acylceramide, the key lipid for skin permeability barrier formation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELOVL4 Wikipedia [en.wikipedia.org]
- 9. ELOVL4 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. medlineplus.gov [medlineplus.gov]
- 11. Defective Lipid Transport and Biosynthesis in Recessive and Dominant Stargardt Macular Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 12. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Distinct mouse models of Stargardt disease display differences in pharmacological targeting of ceramides and inflammatory responses PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide signaling in apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceramide in apoptosis--does it really matter? PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY PMC [pmc.ncbi.nlm.nih.gov]



- 20. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ELOVL4 mutations: Two sides of the same coin [asbmb.org]
- 22. Roles and therapeutic targeting of ceramide metabolism in cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C30-Ceramide and Associated Genetic Disorders: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3026370#c30-ceramide-in-relation-to-specific-genetic-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com